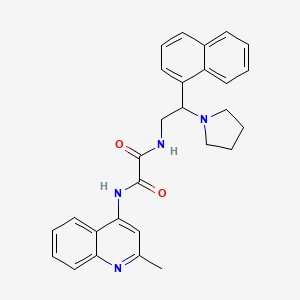

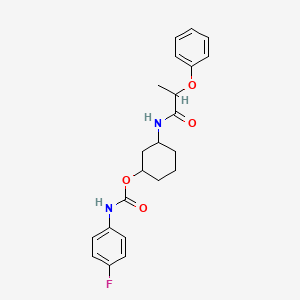

N1-(2-methylquinolin-4-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N1-(2-methylquinolin-4-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide and related compounds involves complex organic reactions that yield potential pharmacological agents. In the first paper, a series of 1-arylpyrazoles were synthesized, which included the use of a basic amine and an ethylenoxy spacer to achieve selectivity for σ1 receptor antagonism. The most promising compound from this series, S1RA (E-52862), demonstrated significant activity in neurogenic and neuropathic pain models, indicating the importance of the structural components in the biological activity . The second paper describes the synthesis of novel 1,2-bis-quinolinyl-1,4-naphthoquinones, which involved the reaction of quinolinones with 1,4-naphthoquinone in the presence of triethylamine. The resulting compounds showed ERK2 inhibition and cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents . The third paper reports the synthesis of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives with quinolinone moieties. Among these, a particular compound exhibited potent antiproliferative activity against nasopharyngeal carcinoma cells, highlighting the therapeutic relevance of these synthesized molecules .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by the presence of quinoline or naphthoquinone moieties, which are crucial for their biological activities. The structural analysis using spectroscopic techniques such as IR, NMR, and mass spectrometry, along with X-ray crystallography, confirmed the identities of these compounds . The presence of substituents on the quinoline rings and the type of amine used in the synthesis appear to be key factors in determining the compounds' selectivity and potency. For instance, the small cyclic amines and the ethylenoxy spacer were essential for the selectivity of σ1 receptor antagonists . The molecular docking studies provided insights into the interaction of the compounds with their target proteins, such as ERK2, where hydrogen bonding played a significant role in the inhibition mechanism .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically carried out in organic solvents such as ethanol or dimethylformamide. The use of triethylamine as a base facilitates the reactions, which often involve nucleophilic substitution and condensation steps. The formation of side products, as observed in the synthesis of the 1,2-bis-quinolinyl-1,4-naphthoquinones, indicates the complexity of these reactions and the need for careful optimization to achieve the desired products . The reactions are sensitive to the nature of the substituents on the quinoline rings, which can influence the direction and yield of the synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and safety profiles, are important for their development as therapeutic agents. The compounds synthesized in the first paper exhibited good physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties, which supported their selection as clinical candidates . The cytotoxic activities of the compounds synthesized in the second paper were evaluated against a panel of tumor cell lines, and their promising GI50 and TGI values indicated their potential for further development as chemotherapeutic agents . The specific cytotoxicity of the compound from the third paper against nasopharyngeal carcinoma cells, with no detectable toxicity against peripheral blood mononuclear cells, is an example of the desirable selectivity for a therapeutic compound .

Scientific Research Applications

Electrophilic Aromatic Reactivity and Synthesis

Electrophilic Aromatic Reactivity : Studies have highlighted the electrophilic reactivity patterns of isoquinoline derivatives, showing their utility in understanding electrophilic substitutions under neutral conditions. The analysis of isoquinoline's reactivity provides insights into the mechanisms of electrophilic aromatic substitution, useful for synthesizing novel compounds including those related to naphthalene and quinoline elements (Glyde & Taylor, 1975).

Synthesis of Novel Quinolines : Research into the synthesis of novel quinoline derivatives, such as 1,2-bis-quinolinyl-1,4-naphthoquinones, has demonstrated significant potential in the development of compounds with antineoplastic activity. These studies showcase the compound's role in inhibiting key kinases and presenting cytotoxic activities against cancer cell lines, offering a foundation for developing new chemotherapeutic agents (Aly et al., 2018).

Bioactive Ligand Design and Anticancer Activity

Bioactive Ligand Design : The design and synthesis of complexes containing bioactive ligands, such as those derived from naphthalene and quinoline structures, have been explored for their DNA-binding properties. These studies contribute to the understanding of molecular interactions and the development of potential therapeutic agents targeting genetic materials (Sreekanth et al., 2011).

Anticancer Activity : Thioaryl naphthylmethanone oxime ether analogs, incorporating structural features related to the compound of interest, have been identified for their potent cytotoxicity toward various cancer cells. The research highlights the analogs' ability to induce apoptosis, inhibit migration and invasion, and strongly affect cancer stem cell populations, indicating their potential as novel anticancer agents (Chakravarti et al., 2014).

properties

IUPAC Name |

N'-(2-methylquinolin-4-yl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O2/c1-19-17-25(23-12-4-5-14-24(23)30-19)31-28(34)27(33)29-18-26(32-15-6-7-16-32)22-13-8-10-20-9-2-3-11-21(20)22/h2-5,8-14,17,26H,6-7,15-16,18H2,1H3,(H,29,33)(H,30,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIOGUJXXWKOOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=CC4=CC=CC=C43)N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methylquinolin-4-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-methyl-5-[(phenoxycarbonyl)(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2542974.png)

![2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2542978.png)

![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2542981.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2542982.png)

![(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-Acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B2542986.png)

![N-[1-(2,6-Dichlorophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2542987.png)

![7-(4-ethylphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2542988.png)